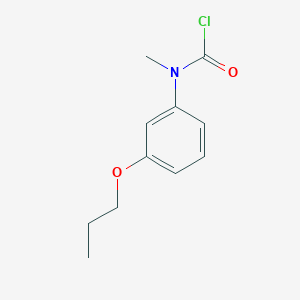
Carbamic chloride, methyl(3-propoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic chloride, methyl(3-propoxyphenyl)- is an organic compound with the molecular formula C11H14ClNO2. It is a derivative of carbamic acid and features a carbamoyl chloride functional group. This compound is known for its reactivity and is used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
Carbamic chloride, methyl(3-propoxyphenyl)- can be synthesized through the reaction of an amine with phosgene. The general reaction is as follows:
R2NH+COCl2→R2NCOCl+[R2NH2]Cl
In this case, the amine used is methyl(3-propoxyphenyl)amine. The reaction is typically carried out under controlled conditions to avoid the formation of unwanted by-products.
Industrial Production Methods
Industrial production of carbamic chloride, methyl(3-propoxyphenyl)- involves the use of large-scale reactors where the reaction between methyl(3-propoxyphenyl)amine and phosgene is carefully monitored. The process requires stringent safety measures due to the toxic nature of phosgene.
化学反应分析
Types of Reactions
Carbamic chloride, methyl(3-propoxyphenyl)- undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form carbamic acid and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form carbamates.
Aminolysis: Reacts with amines to form ureas.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a base like pyridine.
Aminolysis: Amines such as methylamine or ethylamine, under mild conditions.
Major Products Formed
Hydrolysis: Carbamic acid and hydrochloric acid.
Alcoholysis: Carbamates.
Aminolysis: Ureas.
科学研究应用
Carbamic chloride, methyl(3-propoxyphenyl)- is used in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of pesticides and other industrial chemicals.
作用机制
The mechanism of action of carbamic chloride, methyl(3-propoxyphenyl)- involves its reactivity with nucleophiles. The carbamoyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical synthesis processes.
相似化合物的比较
Similar Compounds
Dimethylcarbamoyl chloride: Another carbamoyl chloride with similar reactivity.
Ethylcarbamoyl chloride: Similar structure but with an ethyl group instead of a propoxyphenyl group.
Uniqueness
Carbamic chloride, methyl(3-propoxyphenyl)- is unique due to the presence of the propoxyphenyl group, which imparts specific reactivity and properties that are different from other carbamoyl chlorides. This makes it particularly useful in certain chemical synthesis applications where these properties are desired.
属性
CAS 编号 |
59732-04-6 |
|---|---|
分子式 |
C11H14ClNO2 |
分子量 |
227.69 g/mol |
IUPAC 名称 |
N-methyl-N-(3-propoxyphenyl)carbamoyl chloride |
InChI |
InChI=1S/C11H14ClNO2/c1-3-7-15-10-6-4-5-9(8-10)13(2)11(12)14/h4-6,8H,3,7H2,1-2H3 |
InChI 键 |
IAFSDRURAIZPMX-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC=CC(=C1)N(C)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


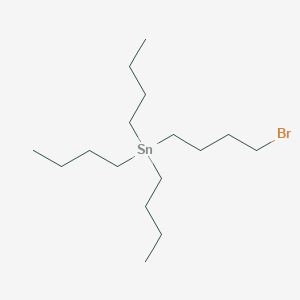
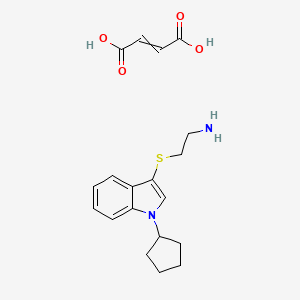
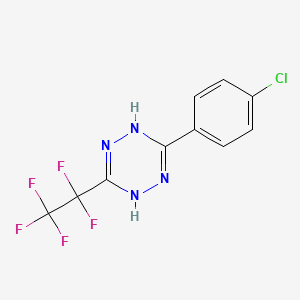
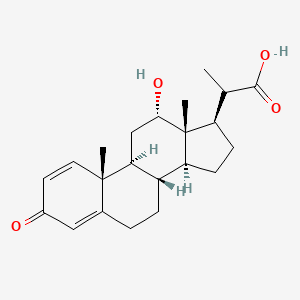
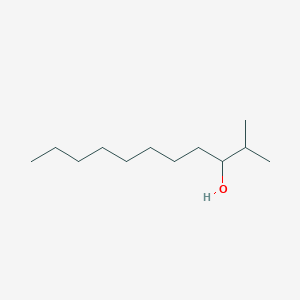
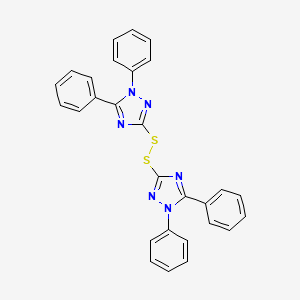
![1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl-](/img/structure/B14597793.png)
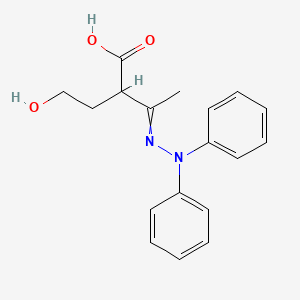
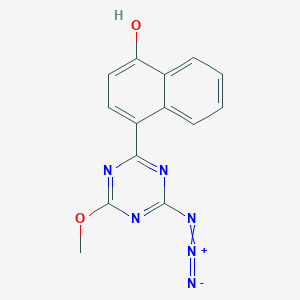
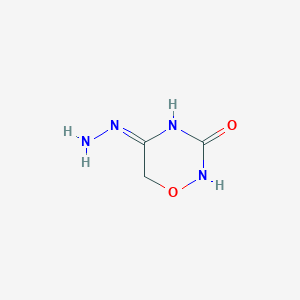
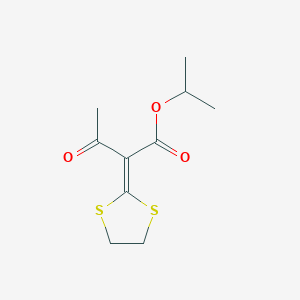
![3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one](/img/structure/B14597812.png)
phenylphosphanium](/img/structure/B14597825.png)
![({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride](/img/structure/B14597827.png)
